![molecular formula C18H15NO2 B14410956 2-methoxy-4-[(E)-2-quinolin-4-ylethenyl]phenol](/img/structure/B14410956.png)
2-methoxy-4-[(E)-2-quinolin-4-ylethenyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-[(E)-2-quinolin-4-ylethenyl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a methoxy group and a quinoline moiety attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-[(E)-2-quinolin-4-ylethenyl]phenol typically involves multi-step reactions. One common method includes the nucleophilic aromatic substitution of a suitable aryl halide with a quinoline derivative. The reaction conditions often require high temperatures and the presence of a strong base, such as potassium hydroxide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-4-[(E)-2-quinolin-4-ylethenyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding hydroquinone derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenol and quinoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted phenols, quinolines, and quinone derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Methoxy-4-[(E)-2-quinolin-4-ylethenyl]phenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound has potential as a biochemical probe for studying enzyme interactions and cellular processes.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: The compound is used in the production of specialty chemicals, dyes, and pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-methoxy-4-[(E)-2-quinolin-4-ylethenyl]phenol involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guaiacol: 2-Methoxyphenol, used in the synthesis of vanillin and as a precursor for other aromatic compounds.
Isoeugenol: 2-Methoxy-4-(1-propenyl)phenol, used in perfumery and as an intermediate in organic synthesis.
Uniqueness
2-Methoxy-4-[(E)-2-quinolin-4-ylethenyl]phenol is unique due to the presence of both a methoxy group and a quinoline moiety, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in simpler phenolic compounds.
Propriétés
Formule moléculaire |
C18H15NO2 |
|---|---|
Poids moléculaire |
277.3 g/mol |
Nom IUPAC |
2-methoxy-4-[(E)-2-quinolin-4-ylethenyl]phenol |
InChI |
InChI=1S/C18H15NO2/c1-21-18-12-13(7-9-17(18)20)6-8-14-10-11-19-16-5-3-2-4-15(14)16/h2-12,20H,1H3/b8-6+ |
Clé InChI |
NSXXYNBIGMHMLS-SOFGYWHQSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=C/C2=CC=NC3=CC=CC=C23)O |
SMILES canonique |
COC1=C(C=CC(=C1)C=CC2=CC=NC3=CC=CC=C23)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


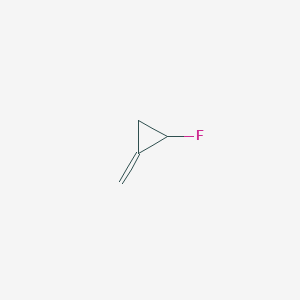
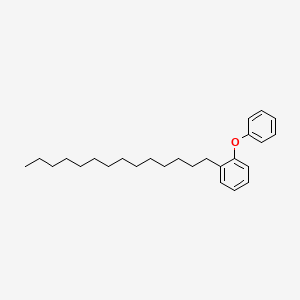
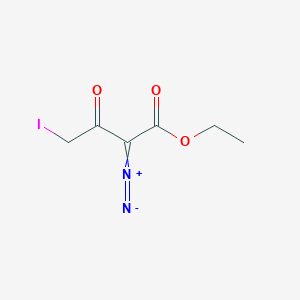
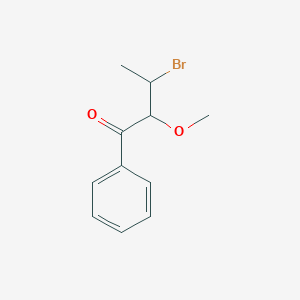

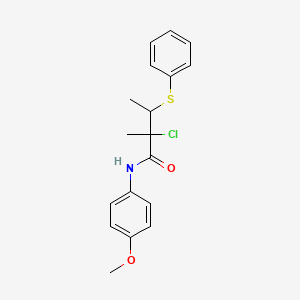
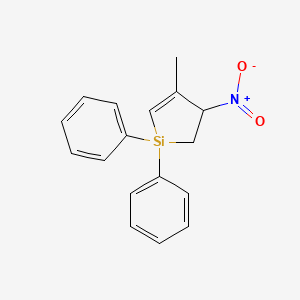
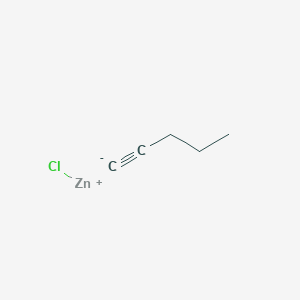
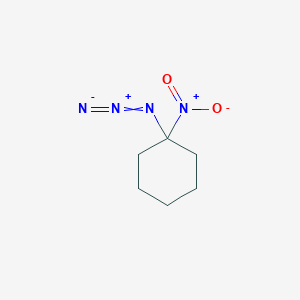

![2,2-Dimethyl-1-(trimethylsilyl)-2,3-dihydro-1H-naphtho[1,8-cd]siline](/img/structure/B14410931.png)
![4-({Tris[(propan-2-yl)oxy]silyl}amino)benzonitrile](/img/structure/B14410932.png)
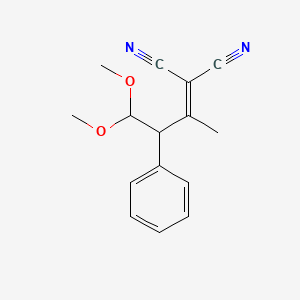
![Methyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14410941.png)
